3-methyl-5-propyl-1H-1,2,4-triazole
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Overview
Description
3-methyl-5-propyl-1H-1,2,4-triazole is a heterocyclic compound featuring a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is part of the broader class of triazoles, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It is known that triazole compounds often interact with enzymes and receptors due to their unique structure . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
It can be inferred from related triazole compounds that they form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . For instance, some triazole derivatives have shown to form H-bonding and hydrophobic interactions with certain amino acids in proteins .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-5-propyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of propylhydrazine with methyl isothiocyanate, followed by cyclization to form the triazole ring . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-methyl-5-propyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
3-methyl-5-propyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
1,2,3-Triazole: Another isomer of triazole with different nitrogen atom positions, known for its use in click chemistry.
4,5-Dihydro-1H-1,2,4-triazole: A reduced form of 1,2,4-triazole with applications in medicinal chemistry.
Uniqueness: 3-methyl-5-propyl-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential in diverse applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
5-methyl-3-propyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-3-4-6-7-5(2)8-9-6/h3-4H2,1-2H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSXIQIFBAFZGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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